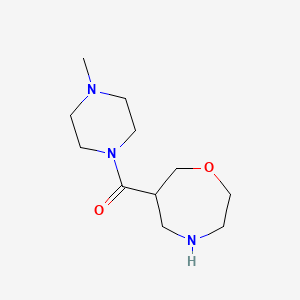

(4-Methylpiperazin-1-yl)(1,4-oxazepan-6-yl)methanone

説明

This compound is a piperazine derivative . It belongs to the class of organic compounds known as piperazine carboxylic acids, which are heterocyclic compounds containing a piperazine ring substituted by one or more carboxylic acid groups .

Molecular Structure Analysis

The linear formula of this compound is C10H22O1N3Cl1 . It’s a solid compound .科学的研究の応用

Anti-Inflammatory Applications

This compound has shown promising results in reducing inflammation. Studies have demonstrated its efficacy in decreasing the number of writhings induced by acetic acid in a dose-dependent manner. It also reduced paw licking time in the second phase of the formalin test, indicating its potential as an anti-inflammatory agent .

Analgesic Effects

The compound has been tested for its analgesic properties using models like the tail flick test and the formalin-induced pain test. The results suggest that it can effectively alleviate pain, which could be beneficial for developing new painkillers .

Immunomodulatory Potential

In models of paw oedema and pleurisy induced by carrageenan, the compound reduced cell migration, myeloperoxidase enzyme activity, and the levels of pro-inflammatory cytokines IL-1β and TNF-α. This indicates its potential role in modulating immune responses .

Pharmacological Toxicity Assessment

The compound’s acute oral systemic toxicity has been evaluated in mice through the neutral red uptake assay. It was classified in the GHS category 300 < LD50 < 2000 mg/kg, suggesting a moderate toxicity profile that needs to be considered in drug development .

Biochemical Research

In biochemical studies, the compound’s interaction with various enzymes and receptors can be explored. Its influence on histamine production and histaminergic receptors could be particularly interesting for understanding allergic reactions and designing antihistamines .

Medicinal Chemistry

The compound’s structure and activity relationship can be studied to design more effective and safer pharmaceutical agents. Its synthesis and modifications could lead to new compounds with enhanced therapeutic properties .

作用機序

Target of Action

Similar piperazine derivatives have been known to target pro-inflammatory mediators such as histamine, bradykinin, prostaglandins, leukotrienes, and cytokines .

Mode of Action

It has been observed that piperazine derivatives can interact with their targets to modulate the inflammatory process . They can potentially inhibit the production and release of pro-inflammatory mediators, thereby alleviating the cardinal signs of inflammation including pain, heat, redness, and swelling .

Biochemical Pathways

The compound likely affects the biochemical pathways associated with the production and release of pro-inflammatory mediators . By modulating these pathways, it can potentially reduce inflammation and alleviate associated symptoms .

Pharmacokinetics

It has been observed that similar piperazine derivatives can be administered orally and have dose-dependent effects .

Result of Action

The compound has been observed to have anti-nociceptive and anti-inflammatory effects . It can decrease the number of writhings induced by acetic acid in a dose-dependent manner, reduce paw licking time in animals in the second phase of the formalin test, and reduce oedema formation . In the pleurisy test, it reduced cell migration, myeloperoxidase enzyme activity, and the levels of pro-inflammatory cytokines IL-1β and TNF-α .

Safety and Hazards

特性

IUPAC Name |

(4-methylpiperazin-1-yl)-(1,4-oxazepan-6-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21N3O2/c1-13-3-5-14(6-4-13)11(15)10-8-12-2-7-16-9-10/h10,12H,2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBNCUASLYXOQGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(=O)C2CNCCOC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Methylpiperazin-1-yl)(1,4-oxazepan-6-yl)methanone | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(2,5-Difluorophenyl)methoxy]azetidine](/img/structure/B1401108.png)

![4-[1-(2-Methoxyethyl)-1H-pyrazol-4-yl]-phenylamine](/img/structure/B1401110.png)

![(1R)-1-[5-bromo-2-(propan-2-yloxy)phenyl]ethan-1-amine](/img/structure/B1401112.png)

![Ethyl({[3-(trifluoromethoxy)phenyl]methyl})amine](/img/structure/B1401127.png)